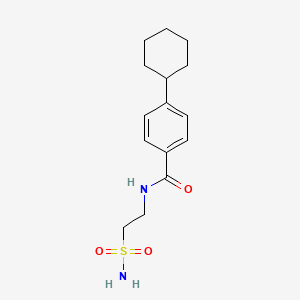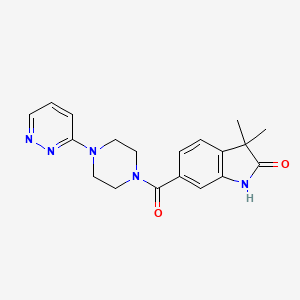![molecular formula C21H32N4O2 B7052616 4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide](/img/structure/B7052616.png)
4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolidinone moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and the pyrrolidinone moiety. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Synthesis of the Pyrrolidinone Moiety: This involves the reaction of a suitable amine with succinic anhydride to form the pyrrolidinone ring.
Coupling Reactions: The final step involves coupling the piperazine and pyrrolidinone intermediates with the phenyl group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]pentanamide
- 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide
Uniqueness
4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-17(2)15-23-10-12-24(13-11-23)21(27)22-14-18-5-7-19(8-6-18)16-25-9-3-4-20(25)26/h5-8,17H,3-4,9-16H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCKHPVCHUNFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)NCC2=CC=C(C=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-hydroxy-N-[1-(2-methoxy-5-methylphenyl)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7052539.png)
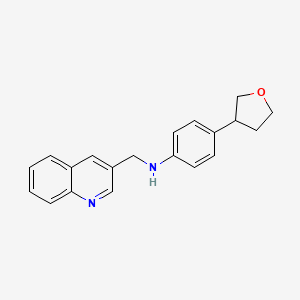
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)acetamide](/img/structure/B7052547.png)
![3-Chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile](/img/structure/B7052549.png)
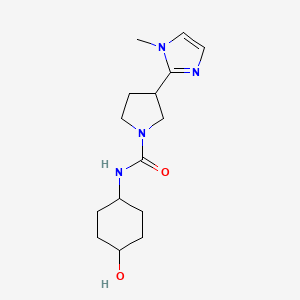
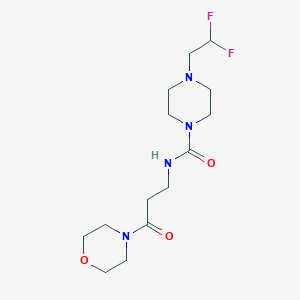
![Ethyl 1-[(2-pyrrolidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7052564.png)
![Ethyl 1-[(2-piperidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7052566.png)
![3-[2-(7-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B7052571.png)
![N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]propanamide](/img/structure/B7052579.png)
![N-[1-[2-(2,4-difluorophenyl)hydrazinyl]-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7052587.png)
![2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B7052611.png)
